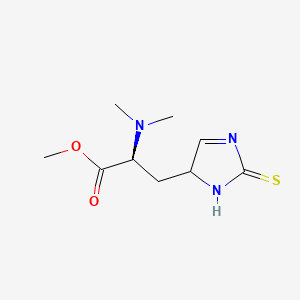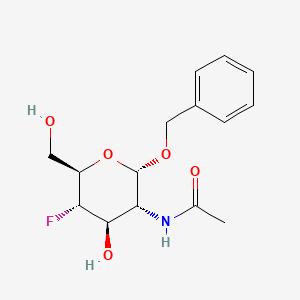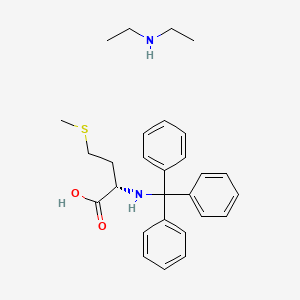
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzyloxy group, a phenylpropyl chain, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxybenzene with 1-(benzyloxy)-3-phenylpropyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylpropyl chain can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the phenylpropyl chain can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-3-phenylpropane: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxybenzyl alcohol: Lacks the phenylpropyl chain, affecting its reactivity and applications.
1-(Benzyloxy)-2-phenylethane: Has a shorter alkyl chain, influencing its physical and chemical behavior.
Uniqueness: 1-(1-(Benzyloxy)-3-phenylpropyl)-3-methoxybenzene is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methoxy-3-(3-phenyl-1-phenylmethoxypropyl)benzene |
InChI |
InChI=1S/C23H24O2/c1-24-22-14-8-13-21(17-22)23(16-15-19-9-4-2-5-10-19)25-18-20-11-6-3-7-12-20/h2-14,17,23H,15-16,18H2,1H3 |
InChI Key |
FAPHLUGLAMPULG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)




![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)





![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)
